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Compound of Interest

Compound Name: Acurea

Cat. No.: B8775512 Get Quote

Given the ambiguity of the term "Acurea," this guide addresses two potential subjects of

interest for researchers, scientists, and drug development professionals: the abuse-deterrent

technologies of Acura Pharmaceuticals and the well-established drug Hydroxyurea. Both are

presented with a focus on experimental reproducibility, data comparison, and detailed

methodologies.

Section 1: Acura Pharmaceuticals' Abuse-Deterrent
Technologies
Acura Pharmaceuticals is a company focused on developing technologies to deter the misuse

and abuse of prescription medications. Their primary platforms are LIMITX™ and AVERSION®.

This section examines the available data and experimental protocols related to these

technologies.

Data Presentation: Pharmacokinetic Studies of LIMITX™
Technology
The primary goal of Acura's LIMITX™ technology is to reduce the peak plasma concentration

(Cmax) of a drug when multiple tablets are ingested, thereby deterring oral overdose. The

technology relies on buffering agents that neutralize stomach acid, which is necessary for the

drug's release from micro-particles.[1]
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Product Candidate Study Key Findings

LTX-03 (Hydrocodone/APAP) AP-LTX-300

Single dose without buffer

achieved a hydrocodone Cmax

of 82% compared to the

reference drug.[1]

Formulations showed a trend

towards bioequivalence for

both hydrocodone and

acetaminophen.[1]

Human Clinical Study

Demonstrated up to a 34%

reduction in Cmax with higher

buffer levels.[2]

LTX-04 (Hydromorphone) AP-LTX-400 & AP-LTX-401

Demonstrated a 45-50%

reduction in Cmax at two

buffering strengths.[1] With an

8-tablet dose, the Cmax

reduction improved to 59%.[1]

A 7-tablet dose showed a 65%

reduction in Cmax.[1]

Experimental Protocols: Evaluation of Abuse-Deterrent
Formulations
The U.S. Food and Drug Administration (FDA) provides guidance for evaluating the

effectiveness of abuse-deterrent formulations (ADFs), which generally involves a series of in

vitro and in vivo studies.[3][4][5]

Objective: To assess the abuse-deterrent properties of a formulation by evaluating its

resistance to physical and chemical manipulation and its pharmacokinetic profile when

manipulated.

Methodology:

Category 1: In Vitro Manipulation and Extraction Studies:
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Physical Manipulation: Tablets are subjected to various mechanical stresses (e.g.,

crushing, grinding, cutting) to assess their resistance.[6]

Chemical Extraction: Attempts are made to extract the active pharmaceutical ingredient

(API) using various solvents (e.g., water, ethanol, acids, bases) to simulate methods of

abuse.[3] The viscosity of the resulting solution is often measured, as gelling agents are a

common abuse-deterrent feature.[7]

Category 2: Pharmacokinetic (PK) Studies:

Study Design: Typically, a randomized, single-dose, crossover study in healthy volunteers.

[8]

Treatment Arms:

Intact investigational ADF product.

Manipulated (e.g., crushed) investigational ADF product.

Intact reference marketed drug.

Manipulated reference marketed drug.

Primary Endpoints: Cmax (maximum plasma concentration) and AUC (area under the

curve) are the key pharmacokinetic parameters measured to compare the rate and extent

of drug absorption.[8]

Bioequivalence Criteria: For a single dose, the 90% confidence interval for the ratio of the

geometric means of Cmax and AUC should fall within the range of 80% to 125%.[1]

Category 3: Human Abuse Potential (HAP) Studies:

Study Population: Experienced, non-dependent recreational drug users.

Study Design: Randomized, double-blind, placebo-controlled crossover study.

Primary Endpoints: Subjective measures such as "Drug Liking," "Willingness to Take Drug

Again," and other abuse-related assessments.[4]
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Mandatory Visualization: Workflow for Abuse-Deterrent
Formulation Evaluation

Preclinical Evaluation

Clinical Evaluation

Post-Market Surveillance
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(Intact vs. Manipulated)

Proceed if in vitro deterrence is shown
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(Drug Liking)

Proceed if PK profile is favorable

Category 4: Epidemiological Studies
(Real-world Impact)

Required after FDA approval
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Workflow for the evaluation of abuse-deterrent drug formulations.

Section 2: Hydroxyurea for Sickle Cell Disease
Hydroxyurea is a well-established medication used to reduce the frequency of painful crises

and the need for blood transfusions in patients with sickle cell disease (SCD).[9][10] Its efficacy

has been demonstrated in numerous clinical trials, and its mechanism of action is a subject of

ongoing research.
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Data Presentation: Clinical Trial Outcomes for
Hydroxyurea in Sickle Cell Disease
The Multicenter Study of Hydroxyurea (MSH) was a landmark randomized, placebo-controlled

trial that established the efficacy of hydroxyurea in adults with severe SCD.[10][11]

Outcome
Measure

Hydroxyurea
Group

Placebo Group p-value Reference

Median Annual

Rate of Painful

Crises

2.5 4.5 <0.001 [11]

Median Time to

First Crisis

(months)

3.0 1.5 <0.001 [10]

Median Annual

Rate of Acute

Chest Syndrome

0.5 1.0 <0.001 [11]

Median Fetal

Hemoglobin

(HbF) Level

Increased from

baseline

No significant

change
- [12]

Experimental Protocols: Clinical Trial of Hydroxyurea in
Sickle Cell Disease
The following is a generalized protocol based on the design of pivotal trials like the MSH study.

[11]

Objective: To evaluate the efficacy and safety of hydroxyurea in reducing the frequency of

vaso-occlusive crises in patients with sickle cell disease.

Methodology:

Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[12]
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Patient Population: Adults and children with a confirmed diagnosis of sickle cell anemia

(HbSS or HbSβ0-thalassemia) and a history of recurrent painful crises.[11]

Intervention:

Treatment Group: Oral hydroxyurea, with the dose initiated at 10-15 mg/kg/day and

escalated based on hematologic response and toxicity.[11]

Control Group: Placebo administered in a blinded fashion.

Primary Endpoint: The frequency of vaso-occlusive crises, defined as painful episodes

requiring medical intervention.[9]

Secondary Endpoints:

Incidence of acute chest syndrome.

Number of hospitalizations.

Blood transfusion requirements.

Changes in hematologic parameters, including fetal hemoglobin (HbF) levels.[12]

Safety Monitoring: Regular monitoring of complete blood counts to detect myelosuppression

(neutropenia, thrombocytopenia).[11]

Mandatory Visualization: Proposed Mechanism of Action
of Hydroxyurea
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Proposed mechanism of action of Hydroxyurea in sickle cell disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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